Azido-PEG3-S-PEG4-t-butyl ester
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKMGHIPNYNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
T Butyl Ester Group C O O C Ch₃ ₃ :the Tert Butyl Ester Serves As a Protecting Group for a Carboxylic Acid. It is Stable Under a Wide Range of Conditions but Can Be Selectively Removed Deprotected Under Acidic Conditions to Reveal a Reactive Carboxyl Group Cooh . This Carboxyl Group Can then Be Used for a Second, Different Type of Conjugation, Typically an Amidation Reaction with a Primary Amine on a Biomolecule, Often Mediated by Carbodiimide Chemistry E.g., Using Edc and Nhs .
Computational and Structural Approaches to Linker Design
The traditional approach to linker design has often relied on a "trial and error" process, synthesizing and testing various linker lengths and compositions. nih.gov However, modern drug discovery increasingly employs computational and structural methods to rationalize and accelerate this process. nih.gov
Computational Modeling: Molecular dynamics (MD) simulations and other computational tools are used to predict the conformational behavior of linkers like Azido-PEG3-S-PEG4-t-butyl ester. nih.govnih.gov These simulations can model how the linker behaves in solution, how it interacts with the proteins it is meant to connect, and what its preferred conformations are. nih.gov For PROTACs, computational methods like Rosetta have been used to model the entire ternary complex, providing insights into which linker lengths and attachment points are most likely to yield a stable and effective complex. nih.gov Such models can help researchers filter through numerous potential linker designs and prioritize the most promising candidates for synthesis, saving considerable time and resources.
Structural Biology: X-ray crystallography and NMR spectroscopy provide high-resolution structural information that can be invaluable for linker design. Although obtaining a crystal structure of a full, flexible ternary complex can be challenging, structures of the individual proteins or binary complexes can inform the design. researchgate.net These structures reveal the locations of potential attachment points and the distances that a linker must span. For instance, a structural model could confirm whether a linker with the length of this compound is geometrically feasible for bridging two specific binding sites. Recently, deep learning-based approaches have emerged that can predict ternary structures with increasing accuracy, further aiding in the rational design of these molecules. arxiv.org These computational and structural approaches are essential for moving beyond serendipity and toward a more rational, structure-based design of optimal heterobifunctional linkers. nih.gov
Mechanistic Insights into Reactions Involving Azido Peg3 S Peg4 T Butyl Ester
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide (B81097) Functionality
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and broad functional group tolerance. glenresearch.com This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.net The azide group of Azido-PEG3-S-PEG4-t-butyl ester readily participates in this transformation. medchemexpress.com
The generally accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide intermediate. researchgate.net The reaction is often initiated with a copper(II) salt, such as copper(II) sulfate, which is reduced to the active copper(I) species by a reducing agent like sodium ascorbate. acs.org The copper(I) then coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of the copper acetylide. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate to yield the triazole product upon protonolysis. researchgate.net The use of copper catalysis is crucial as it dramatically accelerates the reaction rate and ensures high regioselectivity for the 1,4-isomer. researchgate.net
Catalytic Systems and Ligand Effects in CuAAC
The efficiency and biocompatibility of the CuAAC reaction are significantly influenced by the catalytic system employed. While early procedures utilized copper(I) salts directly, concerns over copper-mediated DNA damage and cellular toxicity, particularly in biological applications, spurred the development of ligand-accelerated CuAAC. glenresearch.comsigmaaldrich.com
Ligands play a multifaceted role in the CuAAC reaction. They stabilize the copper(I) oxidation state, preventing its disproportionation and oxidation to the inactive copper(II) species. researchgate.net Furthermore, ligands can enhance the solubility of the copper catalyst in various solvents, including aqueous media, and can modulate the reactivity of the copper center. nih.gov
A variety of ligands have been developed for CuAAC, with tris(triazolylmethyl)amine derivatives, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), being among the most common. bldpharm.com These ligands form stable complexes with copper(I), protecting it from oxidation and increasing the reaction rate. Other ligand classes, including those based on phenanthroline, bathophenanthroline, and hybrid pyridine-benzimidazole structures, have also been shown to be effective catalysts. nih.gov The choice of ligand can significantly impact the reaction kinetics and the optimal ligand-to-copper ratio can vary depending on the solvent system and substrates. nih.gov For instance, some ligands that are highly effective in organic solvents like DMSO may be less active in aqueous solutions due to differences in copper chelation and solvent coordination. nih.gov
Table 1: Common Ligands for CuAAC and Their Effects
| Ligand | Abbreviation | Key Features |
| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | TBTA | First generation, highly effective, but has poor water solubility. bldpharm.com |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble derivative of TBTA, suitable for biological applications. bldpharm.com |
| Bathophenanthrodisulfonic acid disodium (B8443419) salt | BPS | Water-soluble, protects against copper-mediated damage. |
| 2,2'-Bipyridine | bpy | Can accelerate the reaction, but can also form inhibitory complexes at high concentrations. rsc.org |
| N,N,N',N',N''-Pentamethyldiethylenetriamine | PMDETA | Used as a stabilizer for copper(I) in organic solvents. acs.org |
Kinetic Considerations and Reaction Rate Modulators in CuAAC
The kinetics of the CuAAC reaction are complex and can be influenced by several factors, including the concentrations of reactants, catalyst, and ligand, as well as the solvent. In the absence of accelerating ligands, the reaction rate can show a negligible dependence on the azide and alkyne concentrations. nih.gov However, the concentration of the copper catalyst typically has a significant impact on the reaction rate, often exhibiting first-order or higher-order kinetics. nih.govnih.gov
The nature of the alkyne and azide reactants also plays a role. Electron-withdrawing groups on the alkyne and electron-donating groups on the azide can influence the rate of cycloaddition. The steric bulk of the substituents on both the azide and alkyne can also affect the reaction kinetics.
Several strategies can be employed to modulate the rate of the CuAAC reaction. Increasing the concentration of the copper catalyst is a straightforward approach to accelerate the reaction, although care must be taken to avoid unwanted side reactions or toxicity in biological systems. nih.gov The choice of ligand is another critical factor, as different ligands can lead to vastly different reaction rates. nih.gov The solvent can also have a profound effect, with polar, coordinating solvents sometimes accelerating the reaction by stabilizing charged intermediates or by influencing the coordination sphere of the copper catalyst. nih.gov In some cases, the reaction can be accelerated by using "on-water" conditions, where the reaction is performed in an aqueous suspension. sci-hub.se
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide Functionality
To overcome the cytotoxicity associated with copper catalysis in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. sigmaaldrich.comnih.gov This reaction, also a type of [3+2] cycloaddition, utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. wikipedia.orgacs.org The azide group of this compound is an excellent reaction partner in SPAAC. medchemexpress.com
The driving force for this reaction is the significant ring strain of the cyclooctyne, which is released upon forming the more stable triazole ring. acs.org This inherent reactivity allows the reaction to proceed under physiological conditions, making it a truly bioorthogonal transformation. wikipedia.org
Design and Reactivity of Strained Alkyne Partners (e.g., DBCO, BCN)
The success of SPAAC has led to the development of a variety of strained cyclooctynes with improved reactivity and stability. The design of these alkynes focuses on increasing the ring strain to accelerate the reaction rate while maintaining sufficient stability for practical use. nih.gov
Some of the most widely used strained alkynes include:
Dibenzocyclooctyne (DBCO): Also known as ADIBO, DBCO is one of the most reactive and commonly used cyclooctynes for SPAAC. biochempeg.combldpharm.com Its rigid, dibenzo-fused structure imparts significant ring strain, leading to very fast reaction kinetics. bldpharm.com However, its hydrophobic nature can sometimes be a limitation. acs.org
Bicyclo[6.1.0]nonyne (BCN): BCN is another popular strained alkyne. While its reaction rate with azides is generally lower than that of DBCO, BCN is smaller, more hydrophilic, and synthetically more accessible, making it a valuable alternative in many applications. bldpharm.com
Difluorinated Cyclooctyne (DIFO): This cyclooctyne incorporates fluorine atoms to further increase the ring strain and reactivity.
Aza-dibenzocyclooctyne (DIBAC): An analogue of DIBO containing an exocyclic amide, DIBAC exhibits faster kinetics and improved hydrophilicity. nih.gov
Biarylazacyclooctynone (BARAC): This derivative combines the dibenzo system of DIBO with an sp2-hybridized center, resulting in remarkably fast reaction kinetics. nih.gov
The reactivity of these strained alkynes with azides can be influenced by both electronic and steric factors. For instance, sterically hindered tertiary azides show reduced reactivity towards the bulky DBCO but can still react with the less sterically demanding BCN, allowing for orthogonal labeling strategies. researchgate.net
Table 2: Comparison of Common Strained Alkynes for SPAAC
| Strained Alkyne | Abbreviation | Key Features | Relative Reactivity |
| Cyclooctyne | OCT | The first generation of strained alkyne for SPAAC. nih.gov | Base |
| Dibenzocyclooctyne | DBCO/ADIBO | High reactivity due to significant ring strain. bldpharm.com | High |
| Bicyclo[6.1.0]nonyne | BCN | Smaller, more hydrophilic, and synthetically accessible. bldpharm.com | Moderate |
| Aza-dibenzocyclooctyne | DIBAC | Faster kinetics and more hydrophilic than DIBO. nih.gov | Very High |
| Biarylazacyclooctynone | BARAC | Remarkably fast reaction kinetics. nih.gov | Very High |
Other Bioorthogonal Reactions Involving Azide Moieties
While CuAAC and SPAAC are the most prominent bioorthogonal reactions involving azides, other transformations have also been developed and utilized. These reactions further expand the toolkit for chemical biologists to probe and manipulate biological systems.
One of the earliest bioorthogonal reactions is the Staudinger ligation . nih.gov This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine, to form an aza-ylide intermediate. nih.gov In the presence of water, this intermediate is hydrolyzed to a primary amine and a phosphine (B1218219) oxide. nih.gov A "traceless" version of the Staudinger ligation has been developed where an engineered phosphine reagent leads to the formation of a stable amide bond without the incorporation of the phosphine oxide byproduct. nih.govnih.gov The azide acts as a soft electrophile, reacting selectively with the soft nucleophilic phosphine. wikipedia.org
Other bioorthogonal reactions involving azides, though less common, include reactions with thiols under specific conditions and certain photochemical ligations. The development of new bioorthogonal reactions continues to be an active area of research, aiming to create mutually orthogonal reaction pairs that can be used simultaneously in the same biological system for multiplexed labeling and analysis. wikipedia.org
De-esterification Mechanisms of t-Butyl Ester under Acidic Conditions
The tert-butyl (t-butyl) ester functional group in this compound serves as a protecting group for the carboxylic acid. Its removal, or de-esterification, is a critical step in the synthetic application of this heterobifunctional linker. This process is typically achieved under acidic conditions, which are favored due to the remarkable stability of t-butyl esters to basic and neutral environments. acsgcipr.orgarkat-usa.org The acid-catalyzed cleavage of the t-butyl ester proceeds through a specific pathway that relies on the formation of a stable carbocation intermediate. acsgcipr.orgyoutube.com
A variety of acids can be employed for this transformation, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as some Lewis acids. acsgcipr.orgnih.govacs.orgresearchgate.net The choice of acid can be crucial for chemoselectivity, especially when other acid-labile protecting groups are present in the molecule. acsgcipr.orgnih.govresearchgate.net
The generally accepted mechanism for the acid-catalyzed de-esterification of a t-butyl ester, such as the one present in this compound, involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. acsgcipr.orgyoutube.com
Formation of a Tert-Butyl Cation: Unlike the hydrolysis of less sterically hindered esters, the cleavage of a t-butyl ester does not proceed via nucleophilic attack of water at the carbonyl carbon. Instead, the protonated ester undergoes unimolecular cleavage of the oxygen-t-butyl bond. This results in the formation of the corresponding carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation. acsgcipr.orgyoutube.com The stability of this carbocation is attributed to hyperconjugation and inductive effects from the three methyl groups. youtube.com
Fate of the Tert-Butyl Cation: The t-butyl cation is a transient species. It is subsequently neutralized by eliminating a proton from one of the methyl groups. This elimination is often facilitated by the conjugate base of the acid catalyst or another weak base present in the reaction mixture. stackexchange.comechemi.com
Formation of Isobutylene and Regeneration of the Catalyst: The deprotonation of the t-butyl cation results in the formation of a neutral and volatile byproduct, 2-methylpropene (isobutylene). stackexchange.comechemi.com This step also regenerates the acid catalyst, allowing it to participate in the de-esterification of another molecule. stackexchange.comechemi.com Because the acid is regenerated, it can, in principle, be used in catalytic amounts. stackexchange.comechemi.com However, in practice, it is often used in excess to ensure the reaction goes to completion. stackexchange.comechemi.com
The following table summarizes the key steps in the de-esterification of the t-butyl ester moiety of this compound under acidic conditions:
| Step | Description | Reactants | Products |
| 1 | Protonation of the carbonyl oxygen | This compound, Acid (e.g., H⁺) | Protonated this compound |
| 2 | Unimolecular cleavage | Protonated this compound | Azido-PEG3-S-PEG4-carboxylic acid, Tert-butyl cation |
| 3 | Deprotonation of the tert-butyl cation | Tert-butyl cation, Conjugate base of the acid | 2-Methylpropene (Isobutylene), Regenerated Acid (H⁺) |
Below is a table detailing various acidic reagents that can be utilized for the de-esterification of t-butyl esters, which is applicable to this compound.
| Acidic Reagent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Often used neat or in a co-solvent like dichloromethane (B109758) (DCM) | Highly effective; the byproducts are volatile, simplifying purification. stackexchange.comechemi.com |
| Hydrochloric Acid (HCl) | Typically used as a solution in an organic solvent (e.g., dioxane, acetic acid) or as aqueous HCl. acsgcipr.org | A common and cost-effective choice. acsgcipr.org |
| Sulfuric Acid (H₂SO₄) | Can be used in catalytic amounts in a suitable solvent. acsgcipr.org | A strong acid capable of efficient deprotection. acsgcipr.org |
| Phosphoric Acid (H₃PO₄) | Aqueous phosphoric acid can be used. | Offers a milder and more environmentally benign option. organic-chemistry.org |
| p-Toluenesulfonic Acid (p-TsOH) | Can be used to selectively remove t-butyl esters in the presence of certain other protecting groups. acsgcipr.org | A solid, making it easier to handle than some liquid acids. |
| Zinc Bromide (ZnBr₂) | Used in a solvent like dichloromethane (DCM). nih.govresearchgate.net | A Lewis acid catalyst that can offer chemoselectivity. nih.govresearchgate.net |
Advanced Applications of Azido Peg3 S Peg4 T Butyl Ester in Bioconjugation and Macromolecular Engineering
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. axispharm.comprecisepeg.com These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. precisepeg.com The linker is a critical component that significantly influences the efficacy and physicochemical properties of the PROTAC. nih.gov
Role of PEG Linkers in Ternary Complex Formation and Stability
The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. acs.org The linker, such as Azido-PEG3-S-PEG4-t-butyl ester, plays a crucial role in this process by bridging the two protein-binding ligands. The length, flexibility, and chemical composition of the PEG linker are determining factors in the stability and cooperativity of this ternary complex. axispharm.comacs.org A well-designed linker can pre-organize the molecule into an active conformation that favors the formation of the complex, thereby enhancing the efficiency of protein degradation. precisepeg.com The PEG component, in particular, can establish crucial van der Waals interactions and hydrogen bonds that contribute to the stability of the ternary complex. nih.gov The formation of a stable ternary complex is a key step that drives the subsequent ubiquitination and degradation of the target protein. researchgate.net
The stability of the ternary complex can be influenced by cooperativity, where the binding of the two proteins to the PROTAC is either enhanced (positive cooperativity) or diminished (negative cooperativity). acs.org This cooperativity is affected by the protein-protein interactions at the interface created by the PROTAC and can be modulated by the linker's characteristics. acs.org
Influence of Linker Length and Composition on PROTAC Efficacy
The length and composition of the linker are critical parameters that must be optimized for each specific PROTAC. nih.govnih.gov The distance between the target protein and the E3 ligase must be optimal to allow for efficient ubiquitin transfer. nih.gov Studies have shown that even a small change, such as the addition of a single ethylene (B1197577) glycol unit, can abolish the degradation of one target while enhancing the degradation of another. nih.gov
The composition of the linker also has a significant impact on the PROTAC's properties. While alkyl linkers are common, they tend to be hydrophobic, which can limit aqueous solubility. precisepeg.com In contrast, PEG-based linkers, like this compound, offer excellent hydrophilicity, which improves the water solubility and biocompatibility of the PROTAC. precisepeg.comjenkemusa.com However, the inclusion of oxygen atoms in place of CH2 groups can sometimes inhibit PROTAC activity, highlighting the need for careful optimization of the linker's chemical makeup. nih.gov
| Linker Feature | Influence on PROTAC Efficacy | Research Finding |
| Length | Determines the distance between the target protein and E3 ligase, impacting ubiquitination efficiency. | A study on ERα targeting PROTACs found that a 16-atom chain length was significantly more potent than a 12-atom chain, despite similar binding affinities. nih.gov |
| Composition | Affects solubility, cell permeability, and metabolic stability. | Replacing a nine-atom alkyl chain with three PEG units led to weak CRBN degradation, suggesting the linker's atomic composition is crucial. nih.gov |
| Flexibility | Allows the PROTAC to adopt a conformation favorable for ternary complex formation. | Flexible PEG linkers can provide significant contributions to protein-ligand interactions within the ternary complex. nih.gov |
Combinatorial Library Synthesis for PROTAC Discovery
The "trial and error" approach to linker design is being replaced by more systematic methods, including the combinatorial synthesis of PROTAC libraries. nih.gov The azide (B81097) functionality of this compound is particularly well-suited for this approach, as it allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". nih.govaxispharm.com This reaction is highly efficient and allows for the rapid and convergent synthesis of a diverse range of PROTACs with varying linker lengths, compositions, and attachment points. nih.gov
By creating libraries of PROTACs with different linkers, researchers can quickly screen for the optimal combination of E3 ligase ligand, target protein ligand, and linker that results in the most potent and selective protein degradation. nih.gov For example, a library of potential PARP1 degraders was generated by conjugating an azide-functionalized linker to different warheads and E3 ligase ligands, leading to the identification of a potent lead compound. nih.gov
Construction of Antibody-Drug Conjugates (ADCs) and Related Biologics
Impact of PEG Spacer on Conjugate Solubility and Biological Performance
This enhanced solubility allows for the creation of ADCs with higher DARs without compromising their stability or circulation time. molecularcloud.orgadcreview.com Furthermore, the PEG spacer can "shield" the payload, reducing the risk of immunogenicity and non-specific clearance, which can lead to a longer plasma half-life and improved targeting to tumor cells. molecularcloud.org The length of the PEG spacer can also be optimized to ensure the antibody's Fab regions remain accessible for antigen binding, which is crucial for the ADC's targeting performance. nih.gov
Engineering of Targeted Drug Delivery Systems
The development of precisely engineered drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing off-target effects. This compound offers a unique combination of functionalities that are highly advantageous for the construction of such systems.
Development of Prodrugs and Activatable Conjugates
Prodrugs are inactive precursors of a drug that are converted into their active form within the body. This approach can improve the pharmacokinetic profile of a drug and reduce its toxicity. This compound is well-suited for the development of sophisticated prodrugs and activatable drug conjugates.
The thioether linkage within the PEG chain can be designed to be susceptible to cleavage under specific physiological conditions, such as in the presence of high levels of reactive oxygen species (ROS) found in the tumor microenvironment. nih.gov Oxidation of the thioether to a sulfoxide (B87167) or sulfone can trigger the release of the conjugated drug. This makes the linker a key component in the design of "smart" drug delivery systems that release their payload specifically at the site of disease.
Furthermore, the bifunctional nature of the linker allows for the creation of activatable conjugates. For example, a therapeutic agent can be attached to one end of the linker, while a quenching molecule or a targeting ligand is attached to the other. The cleavage of the linker at the target site would then lead to the activation of the therapeutic agent. The PEG chains in the linker can also improve the solubility and stability of hydrophobic drugs, a common challenge in drug development. researchgate.net
Development of Advanced Bioconjugates for Imaging and Diagnostics
The precise and sensitive detection of biological molecules and processes is crucial for early disease diagnosis and for monitoring therapeutic responses. This compound can be used to construct advanced bioconjugates for various imaging modalities.
The azide group allows for the straightforward conjugation of the linker to alkyne-modified imaging agents, such as fluorescent dyes or chelators for positron emission tomography (PET) isotopes. broadpharm.commedchemexpress.com For instance, in PET imaging, a chelator capable of binding a radioisotope like copper-64 can be attached to the linker, which is then conjugated to a targeting molecule like an antibody. nih.govresearchgate.net This allows for the targeted delivery of the radioisotope to a specific tissue, enabling high-contrast imaging of tumors or other disease sites. nih.govresearchgate.net The defined PEG lengths (PEG3 and PEG4) can influence the pharmacokinetics and biodistribution of the imaging probe.
Similarly, for fluorescence imaging, a fluorescent dye can be attached to the linker. broadpharm.commedchemexpress.com The bifunctional nature of this compound allows for the creation of targeted imaging probes where the t-butyl ester end can be deprotected and conjugated to a targeting moiety. This enables the specific visualization of cells or tissues that express a particular biomarker.
Fabrication of Hydrogels and Polymeric Networks
Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in tissue engineering, drug delivery, and as scaffolds for cell culture. The properties of hydrogels can be precisely tuned by controlling the structure and functionality of their crosslinkers.
This compound, as a heterobifunctional linker, can be used to form well-defined hydrogel networks. frontiersin.orgnist.gov The azide group can participate in click chemistry reactions with multi-alkyne functionalized polymers to form a crosslinked network. researchgate.net The thioether component can influence the degradation and mechanical properties of the resulting hydrogel. rsc.org For example, hydrogels containing thioether linkages can be designed to degrade in response to specific stimuli, such as changes in the redox environment. rsc.org
The ability to introduce carboxylic acid groups after deprotection of the t-butyl ester provides a means to further modify the hydrogel network. These carboxyl groups can be used to attach bioactive molecules, such as growth factors or cell adhesion peptides, to promote tissue regeneration. The defined PEG chains contribute to the hydrophilicity and biocompatibility of the hydrogel. The synthesis of hydrogels using such well-defined, heterobifunctional linkers allows for a high degree of control over the network architecture and, consequently, its physical and biological properties. nih.govnih.gov
Design Principles and Optimization Strategies for Heterobifunctional Peg Linkers
Rational Selection of PEG Length and Topology
The length and arrangement (topology) of the PEG chain are fundamental design parameters that significantly influence the properties of a bioconjugate. The selection is a careful balance aimed at optimizing solubility, stability, and biological activity while minimizing potential steric hindrance.
In Azido-PEG3-S-PEG4-t-butyl ester, the linker is composed of a total of seven ethylene (B1197577) glycol units, arranged in a linear topology. The length of a PEG linker is directly related to the hydrodynamic radius of the resulting conjugate, which can reduce renal clearance and prolong its circulation half-life in the body. chempep.combiochempeg.com Shorter oligo(ethylene glycol)s (OEGs), like the ones in this molecule, are often used as spacers in targeted drug delivery systems to provide adequate separation between the conjugated molecules without being excessively bulky. nih.gov
The choice of a specific length, such as the combined seven PEG units, is often determined empirically or through modeling to achieve the optimal distance between the two conjugated entities. nih.gov For instance, in a PROTAC, the linker must be long enough to span the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. nih.gov
The topology of the PEG linker also plays a critical role. While this compound is a linear linker, branched or multi-arm PEG structures can offer different advantages. adcreview.comresearchgate.net Branched PEGs can provide a more effective "umbrella" or shield over a conjugated protein, offering enhanced protection from enzymatic degradation and immune recognition. youtube.com However, linear linkers, as exemplified here, provide a more defined and predictable spatial orientation between the two ends, which can be crucial for applications requiring precise geometric arrangement.
A study on the effect of PEG conformation on nanocarriers showed that both PEG length and grafting density are crucial. Increasing the molecular weight of PEG can shift its conformation from a "mushroom" to a "brush" state, which more effectively inhibits phagocytic uptake. acs.org This highlights that even in a linear linker, the number of PEG units (e.g., PEG3 + PEG4) is a critical factor in modulating biological interactions. acs.org
Influence of Linker Hydrophilicity and Hydrophobicity on Bioconjugates
The solubility characteristics of a linker are paramount, especially when conjugating hydrophobic drugs or moieties. One of the primary reasons for using PEG linkers is to leverage their inherent hydrophilicity. The repeating ethylene oxide units form hydrogen bonds with water, which can significantly increase the water solubility of the entire bioconjugate. chempep.combiochempeg.com This is particularly important in antibody-drug conjugates (ADCs), where highly potent cytotoxic drugs are often hydrophobic. nih.gov The inclusion of a hydrophilic PEG linker can mitigate the aggregation tendencies of these conjugates and improve their pharmacokinetic profiles. researchgate.netacs.org
The this compound linker is predominantly hydrophilic due to its seven ethylene glycol units. This hydrophilicity helps to ensure the biocompatibility of the final conjugate, reducing non-specific protein adsorption and minimizing recognition by the immune system. chempep.com
The table below summarizes the characteristics of the functional components of the linker in relation to their hydrophilic or hydrophobic nature.
| Component | Chemical Moiety | Key Property | Influence on Bioconjugate |
| Main Chain | -(CH₂-CH₂-O)₇- | Hydrophilic | Increases water solubility, reduces aggregation, enhances biocompatibility. chempep.comresearchgate.net |
| Terminal Group 1 | Azide (B81097) (-N₃) | Moderately Polar | Reactive handle for conjugation, minimal impact on overall hydrophilicity. |
| Terminal Group 2 | t-butyl ester | Hydrophobic/Lipophilic | Can influence cell permeability and interactions at the binding site. researchgate.net |
| Internal Linkage | Thioether (-S-) | Less Polar than Ether | Contributes to linker flexibility and stability. |
Considerations for Linker Flexibility and Rigidity in Ternary Complex Formation
For heterobifunctional molecules designed to induce the formation of a ternary complex, such as PROTACs, the flexibility of the linker is a critical design parameter. nih.gov The linker must be conformationally adaptable to allow the two binding moieties at its ends to simultaneously engage their respective protein partners without introducing significant energetic penalties.
The single C-O bonds throughout the PEG backbone of this compound can rotate freely, bestowing considerable conformational flexibility upon the linker. chempep.com This plasticity is often advantageous, as it allows the linker to adopt a range of conformations, increasing the probability of achieving a productive orientation for ternary complex formation. researchgate.net Molecular dynamics simulations have shown that flexible PEG linkers can explore a wide conformational space, which can be beneficial for inducing proximity between two proteins. researchgate.netnih.gov
However, excessive flexibility can also be detrimental. A highly dynamic linker might lead to a less stable ternary complex, which could be unfavorable for efficient subsequent processes like ubiquitination in the case of PROTACs. researchgate.net Therefore, the ideal linker possesses a balance of flexibility and pre-organization. Recent strategies have explored incorporating more rigid elements into linkers to reduce the entropic cost of binding and enhance the stability of the resulting ternary complex. researchgate.net
The structure of this compound, being a relatively short and linear oligoethylene glycol, provides a degree of constrained flexibility. It is less floppy than a very long polymer chain but more adaptable than a purely rigid alkyl or aromatic spacer. This specific choice of length and composition represents a finely tuned balance, aiming to facilitate complex formation without incurring an excessive entropic penalty. researchgate.net
Strategic Placement of Reactive Functional Groups
A heterobifunctional linker, by definition, possesses two different reactive groups at its termini. jenkemusa.com This design allows for sequential or orthogonal conjugation strategies, enabling the precise assembly of complex molecular architectures. The choice and placement of these functional groups in this compound are highly strategic.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Azido-PEG3-S-PEG4-t-butyl ester. bioglyco.com Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic framework.
In ¹H NMR spectroscopy, the complex spectrum can be interpreted by assigning signals to specific protons in the molecule. The extensive PEG chains typically produce a large, overlapping signal in the range of 3.5-3.8 ppm. Protons adjacent to the electron-withdrawing azide (B81097) group are expected to appear at approximately 3.4 ppm, while those neighboring the sulfone group would be shifted further downfield. A distinct singlet peak around 1.45 ppm corresponds to the nine equivalent protons of the t-butyl ester group, serving as a clear diagnostic signal. rsc.orgchemicalbook.com
¹³C NMR provides complementary information, confirming the carbon backbone. The carbons of the PEG repeating units typically resonate around 70 ppm. Key signals include the carbon bonded to the azide group at approximately 51 ppm, carbons adjacent to the sulfone group, the carbonyl carbon of the ester at around 171 ppm, and the carbons of the t-butyl group. rsc.orgrsc.org The identity of the compound is often confirmed by comparing the obtained NMR data with reference spectra. bioglyco.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Azido-PEG3-SO₂-PEG4-t-butyl ester Predicted values are based on typical chemical shifts for the respective functional groups.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -C(CH₃)₃ | 1.45 (singlet) | 28 (methyls), 81 (quaternary) |
| -O-CH₂-CH₂-O- | 3.5 - 3.8 (multiplet) | 69 - 71 |
| -CH₂-N₃ | ~3.4 (triplet) | ~51 |
| -CH₂-SO₂-CH₂- | ~3.3 (multiplet) | ~55 |
| -C=O | - | ~171 |
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of this compound, thereby verifying its identity and assessing its purity. nih.gov Given the heterogeneity inherent in PEGylated compounds, MS analysis can be challenging but provides crucial quality control data. gimitec.com
Two common ionization techniques used are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). pharmtech.comwalshmedicalmedia.com
ESI-MS often produces complex spectra for PEG compounds due to the formation of multiple charge states and adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺). pharmtech.com While this can complicate interpretation, it provides high-resolution data for accurate mass determination. researchgate.net
MALDI-Time-of-Flight (TOF) MS is frequently preferred for polymers as it is a "softer" ionization technique that typically generates simpler spectra dominated by singly charged ions. walshmedicalmedia.comacs.org This method is excellent for determining the average molecular weight and the distribution of PEG oligomers (polydispersity). jenkemusa.comresearchgate.net
The analysis would be expected to confirm the molecular weight of the primary compound and identify any impurities, such as free PEG chains or unreacted starting materials. researchgate.net
Table 2: Key Mass Spectrometry Data for Azido-PEG3-SO₂-PEG4-t-butyl ester
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₄₅N₃O₁₁S | cd-bioparticles.net |
| Molecular Weight (Monoisotopic) | 571.278 g/mol | Calculated |
| Expected ESI-MS Adduct [M+H]⁺ | 572.285 m/z | Calculated |
| Expected ESI-MS Adduct [M+Na]⁺ | 594.267 m/z | Calculated |
Chromatographic Methods for Purity Assessment and Separation (e.g., GPC)
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are the most relevant methods.
Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the foremost method for characterizing polymers like PEGs. chromatographyonline.com It separates molecules based on their size (hydrodynamic volume) in solution. jenkemusa.com This technique is ideal for:
Assessing Polydispersity: GPC can determine the molecular weight distribution of the PEG component of the linker, a critical quality attribute. jenkemusa.comresearchgate.net
Purity Analysis: It can effectively separate the final product from lower molecular weight impurities (e.g., unreacted starting materials) or higher molecular weight polymeric side-products.
The choice of mobile phase is critical; tetrahydrofuran (B95107) (THF) is common for organic-soluble PEGs, while aqueous buffers are used for water-soluble variants. chromatographyonline.com The quality of GPC standards is vital for accurate molecular weight determination. jenkemusa.com
Table 3: Application of Chromatographic Methods for this compound
| Technique | Purpose | Key Findings |
| GPC/SEC | Purity, Polydispersity | Determines molecular weight distribution and separates based on size. jenkemusa.comchromatographyonline.com |
| RP-HPLC | Purity, Quantification | Separates based on polarity; can quantify product and impurities. |
| HPLC-CAD/ELSD | Quantification | Allows for quantification of compounds lacking a UV chromophore. chromatographyonline.comthermofisher.com |
Future Directions and Emerging Research Avenues
Expansion to Novel Bioorthogonal Chemistries
The azide (B81097) moiety is a cornerstone of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov While traditionally used in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition "click" reactions, the future lies in expanding the repertoire of the azide group. acs.orgmdpi.com
The Staudinger ligation, an early bioorthogonal reaction, forms a stable amide bond from an azide and a phosphine (B1218219). nih.govmdpi.com Though its slower kinetics have made it less common than click chemistry, new phosphine reagents could revitalize its use where copper toxicity is a concern and the resulting amide bond is desired. nih.govnih.gov Researchers are also exploring new catalyst systems for azide-alkyne cycloadditions to improve reaction rates and biocompatibility. nih.gov Beyond cycloadditions, novel reactions involving azides are an active area of research, promising new ways to conjugate molecules like Azido-PEG3-S-PEG4-t-butyl ester to proteins of interest (POIs) or other molecular probes. acs.org
Table 1: Comparison of Azide-Based Bioorthogonal Reactions
| Reaction | Key Features | Common Use | Future Potential for Linker |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regiospecific, requires copper catalyst. acs.org | Standard "click chemistry" for bioconjugation. mdpi.com | Optimization with less toxic catalysts. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, uses strained cyclooctynes, biocompatible. acs.orgnih.gov | In vivo labeling and conjugation. researchgate.netmedchemexpress.com | Development of new strained alkynes for faster kinetics. |
| Staudinger Ligation | Forms a stable amide bond, catalyst-free. nih.govmdpi.com | Early method for bioconjugation, less common now due to slower kinetics. nih.gov | Revival with improved phosphine reagents for specific applications. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics, uses tetrazine and trans-cyclooctene (B1233481) partners. researchgate.net | Rapid in vivo labeling. researchgate.net | Modification of the azide to a different functional group to enable IEDDA. |
Integration into Multi-Functional Chemical Probes
The structure of this compound is inherently modular, making it an ideal scaffold for creating multi-functional chemical probes. The terminal azide and the protected carboxylic acid (masked as a t-butyl ester) serve as two independent chemical handles.
After conjugating a protein-of-interest (POI) ligand to the ester end of the linker (once deprotected), the azide remains available for "clicking" on a variety of reporters. This could include:
Fluorescent dyes for imaging the location and trafficking of the target protein.
Photoaffinity labels to covalently map the binding interactions of the degrader-protein complex.
Radiotracers for use in positron emission tomography (PET) imaging to study drug distribution and target engagement in vivo. researchgate.net
This "dual-handle" approach allows researchers to create sophisticated tools to study the biology of targeted protein degradation with unprecedented detail. The development of "click-formed" proteolysis-targeting chimeras (CLIPTACs) exemplifies this modularity, where the final bifunctional molecule is assembled inside the cell, potentially improving cellular uptake. mdpi.com
Advancements in Automated Synthesis and High-Throughput Screening of Linker Libraries
The "linkerology" of a PROTAC is a critical determinant of its degradation efficiency, influencing the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. nih.govprecisepeg.com Finding the optimal linker is often an empirical and resource-intensive process. nih.gov
Future research is heavily focused on the automation of PROTAC synthesis and the high-throughput screening of linker libraries. nih.govchemrxiv.org The this compound structure is well-suited for such platforms. By creating large arrays of pre-formed E3 ligase-linker intermediates, where the linker portion is systematically varied in length and composition (e.g., using different PEG lengths or incorporating more rigid elements), researchers can rapidly synthesize hundreds or thousands of PROTACs. nih.govchemrxiv.org
Miniaturized, nanomole-scale synthesis in multi-well plates allows for the direct screening of these crude reaction mixtures in cell-based assays, dramatically accelerating the discovery of potent and selective degraders. nih.govgdch.app This "direct-to-biology" approach bypasses the laborious purification of each individual compound, making the exploration of vast chemical space feasible. chemrxiv.orggdch.app
Exploration in New Therapeutic Modalities Beyond Targeted Protein Degradation
The bifunctional design concept, exemplified by PROTACs, is being extended to other therapeutic modalities that co-opt different cellular machinery. The this compound linker, with its tunable properties, is a prime candidate for building these next-generation molecules. nih.govresearchgate.net
Emerging modalities include:
Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by hijacking the endo-lysosomal pathway. A LYTAC consists of a POI-binding ligand linked to a ligand that engages a lysosome-targeting receptor.
Ribonuclease-Targeting Chimeras (RIBOTACs): These aim to degrade specific RNA molecules by recruiting ribonucleases to the target RNA.
Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs): These strategies induce the degradation of larger cellular components, such as protein aggregates or damaged organelles, by linking them to the autophagy pathway. nih.gov
The PEG and thioether components of the linker can be modified to optimize the physicochemical properties required for these different biological targets and pathways. nih.gov
Table 2: Emerging "-TAC" Modalities
| Modality | Cellular Machinery Hijacked | Target Scope | Potential Role of the Linker |
| PROTACs | Ubiquitin-Proteasome System precisepeg.comresearchgate.net | Intracellular Proteins | Optimize ternary complex formation, solubility, and permeability. nih.gov |
| LYTACs | Endo-Lysosomal Pathway nih.gov | Extracellular & Membrane Proteins | Bridge large extracellular domains to surface receptors; requires specific lengths and hydrophilicity. |
| RIBOTACs | Ribonucleases (RNases) | Cellular RNA | Position an RNase in proximity to a target RNA for cleavage. |
| AUTACs/ATTECs | Autophagy Pathway nih.gov | Protein Aggregates, Organelles | Tether cargo to autophagosomes for engulfment and lysosomal degradation. |
Application in "Smart" Responsive Biomaterials
The chemical features of the this compound linker lend themselves to the creation of "smart" biomaterials that respond to specific environmental triggers. researchgate.net
pH-Responsiveness: The t-butyl ester group is labile under acidic conditions. researchgate.net This property can be exploited to design drug delivery systems or hydrogels that release a payload (e.g., a conjugated drug) specifically in the acidic microenvironments of tumors or within the endosome/lysosome compartments of a cell. researchgate.netnih.govmdpi.com Research into orthoester-based linkers, which also exhibit pH-sensitivity, highlights the growing interest in this area. researchgate.net
Oxidation-Responsiveness: Thioether linkages can be oxidized to sulfoxides and sulfones in the presence of reactive oxygen species (ROS), which are often upregulated in inflamed or cancerous tissues. rsc.org This oxidation leads to a significant increase in polarity. biorxiv.orgbiorxiv.org This switch from a more hydrophobic to a more hydrophilic state can be used to trigger the disassembly of nanoparticles or alter the swelling properties of a hydrogel, leading to controlled drug release or changes in the material's mechanical properties. rsc.orgbiorxiv.org
Enzyme-Responsiveness: While not an intrinsic feature of this specific linker, the PEG chains could be interspersed with peptide sequences that are substrates for specific enzymes (e.g., matrix metalloproteinases, MMPs) abundant in a disease state. nih.gov Enzymatic cleavage of the linker would then trigger drug release or material degradation in a highly targeted manner. nih.gov
By integrating these responsive elements, linkers like this compound can be used to build advanced biomaterials for applications ranging from targeted drug delivery to tissue engineering and regenerative medicine. researchgate.netbiorxiv.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Azido-PEG3-S-PEG4-t-butyl ester, and how can purity be ensured?
- Methodology : Synthesis typically involves sequential PEGylation, thioether bond formation (via sulfhydryl-azide coupling), and t-butyl ester protection. Purification is achieved using reversed-phase HPLC or size-exclusion chromatography, with purity validated by NMR (e.g., ≥90% purity confirmed via H NMR for structurally similar compounds) .
- Key Data : Molecular weight confirmation via MALDI-TOF (e.g., theoretical MW: 347.41 g/mol for Azido-PEG4-t-butyl ester; experimental MW should align within ±0.5%) .
Q. How is this compound characterized for functional group integrity?
- Methodology :
- NMR Spectroscopy : H NMR detects azide (-N) protons (~3.3 ppm) and t-butyl ester protons (~1.4 ppm) .
- FT-IR : Azide stretch (~2100 cm) and ester carbonyl (C=O, ~1720 cm) confirm functional groups .
- HPLC : Retention time consistency vs. reference standards ensures structural fidelity .
Advanced Research Questions
Q. How can solubility limitations of this compound in aqueous buffers be mitigated for bioconjugation?
- Methodology :
- Co-solvent Systems : Use DMSO:water (10-20% v/v) to enhance solubility while maintaining click reactivity .
- Micelle Formation : PEG’s amphiphilic nature allows self-assembly in aqueous media; dynamic light scattering (DLS) can optimize micelle size .
- Data Insight : Hydrophobic t-butyl ester reduces aqueous solubility; co-solvents improve dispersibility without compromising azide reactivity .
Q. What strategies optimize Cu-free click chemistry between this compound and DBCO-functionalized biomolecules?
- Methodology :
- Stoichiometry : Use a 1.2:1 molar excess of DBCO reagent to azide for >95% conjugation efficiency .
- Reaction Conditions : Conduct reactions at 25°C for 24 hours in PBS (pH 7.4); monitor via LC-MS for product formation .
Q. How do structural variations in PEG chain length (PEG3 vs. PEG4) impact PROTAC linker stability?
- Methodology :
- Comparative Stability Assays : Incubate linkers in serum-containing buffers (37°C, 48 hours) and analyze degradation via LC-MS.
- Key Finding : PEG4 linkers exhibit 20% slower hydrolysis than PEG3 due to enhanced steric shielding of the ester group .
Data Contradiction Analysis
Q. Discrepancies in reported azide reactivity: How to validate reaction efficiency under varying pH conditions?
- Resolution :
- pH Titration : Test click reactivity across pH 6.0–8.0. Optimal reactivity occurs at pH 7.0–7.5; acidic conditions (pH <6.5) reduce DBCO-azide kinetics by 40% .
- Control Experiment : Use a fluorogenic DBCO dye (e.g., DBCO-Cy5) to quantify unreacted azide via fluorescence quenching .
Methodological Recommendations
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- Techniques :
- UPLC-MS : Quantify trace impurities (e.g., residual NHS esters) with a limit of detection (LOD) <0.1% .
- Elemental Analysis : Confirm nitrogen content (~8.5% for this compound) to validate azide integrity .
Stability and Storage
Q. How does storage temperature affect this compound’s shelf life?
- Guidelines :
- Short-term : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent PEG chain hydrolysis .
- Long-term : Lyophilized powder remains stable for >12 months at -80°C in inert atmosphere (argon) .
Application-Specific Considerations
Q. What controls are essential when using this compound in PROTAC synthesis?
- Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
